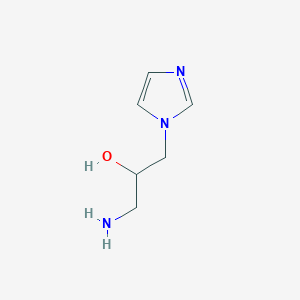
1-氨基-3-(1H-咪唑-1-基)丙烷-2-醇
描述
“1-Amino-3-(1H-imidazol-1-YL)propan-2-OL” is also known as “1-(3-Aminopropyl)imidazole”. It is a compound used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Synthesis Analysis
The synthesis of “1-Amino-3-(1H-imidazol-1-YL)propan-2-OL” involves the use of aqueous ammonia and propylene oxide . It is also used in the synthesis of pH-sensitive polyaspartamide derivatives .Molecular Structure Analysis
The molecular formula of “1-Amino-3-(1H-imidazol-1-YL)propan-2-OL” is C6H11N3 . The InChI Key is KDHWOCLBMVSZPG-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .Physical and Chemical Properties Analysis
The compound is a clear colorless to pale yellow liquid . It is fully miscible in water . The refractive index is 1.5170-1.5210 at 20°C .科学研究应用
质子羟基离子液体的合成和性质
1-氨基-3-(1H-咪唑-1-基)丙烷-2-醇已用于合成具有可变碱性的氮中心质子羟基离子液体。这些离子液体在碱性中心之间表现出快速的质子迁移,并表现出高电导率和低玻璃化转变温度,表明在电化学和材料科学中具有潜在应用(Shevchenko 等,2017)。
异噁唑和二氢异噁唑的抗真菌活性
涉及 1-氨基-3-(1H-咪唑-1-基)丙烷-2-醇的研究包括合成具有显着抗真菌活性的异噁唑和二氢异噁唑。这些化合物对各种念珠菌和曲霉菌菌株表现出疗效,表明它们在开发新的抗真菌疗法中的潜力(Chevreuil 等,2007)。
低碳钢的缓蚀
该化合物已被纳入基于氨基酸的缓蚀剂中,在保护低碳钢表面方面表现出很高的效率。这些缓蚀剂在电化学研究中显示出有希望的结果,使其在防止金属腐蚀的工业应用中具有相关性(Srivastava 等,2017)。
苯并咪唑咪唑的合成
1-氨基-3-(1H-咪唑-1-基)丙烷-2-醇已被用于合成功能化苯并咪唑咪唑的新型合成方法,该方法在药物和有机化学中具有潜在应用(Veltri 等,2018)。
作为抗癌剂的苯并咪唑的合成
该化合物已参与合成具有恶二唑核心的苯并咪唑,显示出显着的体外抗癌活性。这表明其在开发新的抗癌药物中的潜力(Rashid 等,2012)。
新型咪唑鎓两性离子作为缓蚀剂
1-氨基-3-(1H-咪唑-1-基)丙烷-2-醇的化学性质使其可用于开发新型咪唑鎓两性离子。由于这些两性离子能够在金属表面形成保护膜,因此它们作为有效的缓蚀剂,特别是在钢铁应用中(Srivastava 等,2017)。
安全和危害
未来方向
The compound is used in the synthesis of pH-sensitive polyaspartamide derivatives and the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction . These applications suggest potential future directions in the development of pH-sensitive materials for various applications.
作用机制
Target of Action
The primary target of 1-Amino-3-(1H-imidazol-1-YL)propan-2-OL, an imidazole-containing compound, is the cytochrome P450-dependent 14α-lanosterol demethylase . This enzyme plays a crucial role in the synthesis of sterols in fungi .
Mode of Action
The compound inhibits the synthesis of sterols in fungi by binding to the heme cofactor of the cytochrome CYP51 . This inhibition disrupts the normal functioning of the fungi, leading to their eventual death .
Biochemical Pathways
The compound affects the sterol synthesis pathway in fungi. By inhibiting the 14α-lanosterol demethylase, it prevents the conversion of lanosterol to ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its absence disrupts the integrity and function of the cell membrane .
Pharmacokinetics
Due to the polar nature of the imidazole ring, it is expected that the compound would have good solubility in water and other polar solvents . This could potentially improve its absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing its bioavailability .
Result of Action
The compound’s action results in the disruption of the fungal cell membrane due to the lack of ergosterol . This leads to the leakage of intracellular components and eventually, the death of the fungi .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be air sensitive and should be stored under dry inert gas
生化分析
Biochemical Properties
Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and properties of the imidazole compound.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
1-amino-3-imidazol-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-3-6(10)4-9-2-1-8-5-9/h1-2,5-6,10H,3-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLIJMUJLJBZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112086-60-9 | |
| Record name | 1-amino-3-(1H-imidazol-1-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



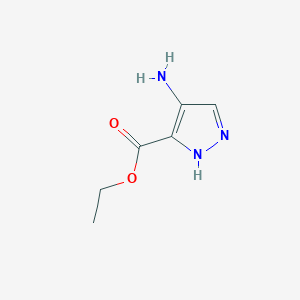


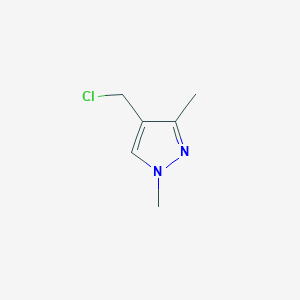



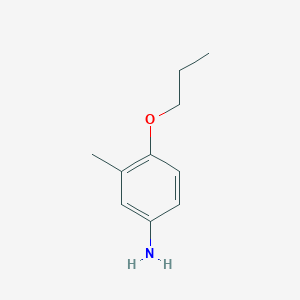


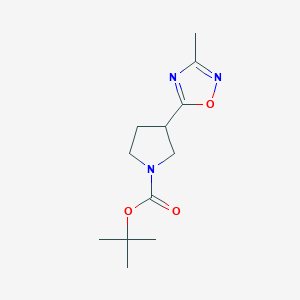
![4-[2-[(1R,2R)-2-(2,5-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile hydrochloride (1:1)](/img/structure/B3213586.png)

